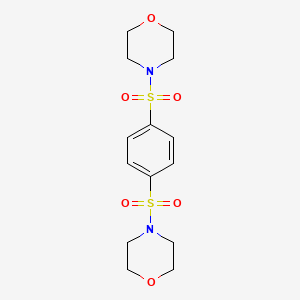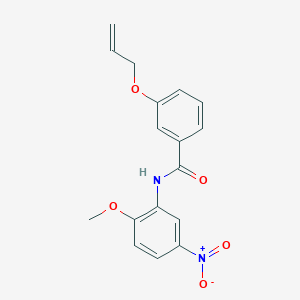![molecular formula C16H22N2O3S B4400104 N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400104.png)
N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide, also known as BAY 41-2272, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This molecule then activates downstream pathways that lead to vasodilation, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotection. It has been found to increase the production of cGMP in various tissues, leading to relaxation of smooth muscle cells and vasodilation. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to a decrease in inflammation. Finally, it has been found to have neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide 41-2272 in lab experiments is its specificity for sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, its vasodilatory and anti-inflammatory effects make it a useful tool for studying cardiovascular and inflammatory diseases. However, one limitation of using this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in experiments over a long period of time.
Orientations Futures
There are a number of potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide 41-2272. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, there is interest in developing new compounds that are more potent and selective for sGC than this compound 41-2272. Finally, there is potential for using this compound 41-2272 in combination with other drugs to enhance its therapeutic effects and reduce its side effects.
Conclusion
In conclusion, this compound 41-2272 is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. Its vasodilatory, anti-inflammatory, and neuroprotective effects make it a useful tool for studying a variety of physiological processes. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound.
Applications De Recherche Scientifique
N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiovascular, respiratory, and neurological diseases. It has been shown to have vasodilatory properties, which make it a potential treatment for pulmonary hypertension and other cardiovascular diseases. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-22(20,21)18-14-7-5-12(6-8-14)16(19)17-15-10-11-3-4-13(15)9-11/h5-8,11,13,15,18H,2-4,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWVISRVZDGKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400022.png)
![3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400030.png)
![1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4400036.png)
![1-(2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4400044.png)

![5-[(diethylamino)sulfonyl]-2-methyl-N-3-pyridinylbenzamide](/img/structure/B4400068.png)
![4-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4400082.png)
![methyl 5-methyl-2-(methylthio)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400087.png)
![4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4400088.png)
![4-methoxy-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4400098.png)
![3-(4-methoxybenzyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4400111.png)


